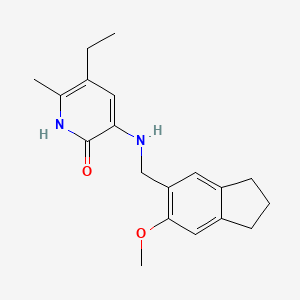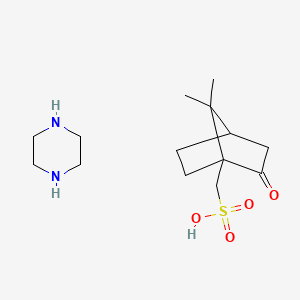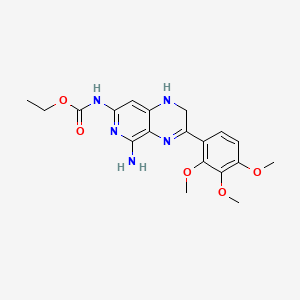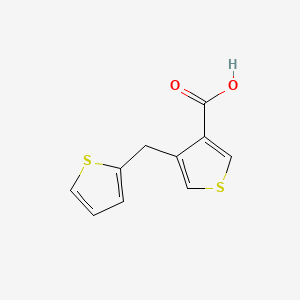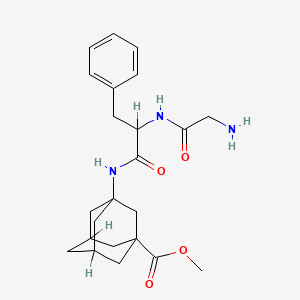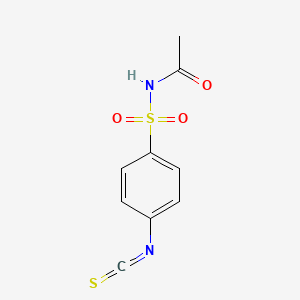
N-(4-isothiocyanatophenyl)sulfonylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isothiocyanatophenyl)sulfonylacetamide is a chemical compound with the molecular formula C9H8N2O3S2 It is known for its unique structure, which includes an isothiocyanate group attached to a phenyl ring, sulfonyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isothiocyanatophenyl)sulfonylacetamide typically involves the reaction of 4-isothiocyanatophenylamine with sulfonyl chloride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-isothiocyanatophenylamine reacts with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Step 2: The intermediate is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-isothiocyanatophenyl)sulfonylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonyl and acetamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include thioureas, ureas, and carbamates.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Hydrolysis: Products include sulfonic acids and acetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-isothiocyanatophenyl)sulfonylacetamide has a wide range of applications in scientific research:
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to modify proteins and inhibit key enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-isothiocyanatophenyl)sulfonylacetamide involves the interaction of the isothiocyanate group with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of protein function and inhibition of enzyme activity. The compound targets specific molecular pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
N-(4-isothiocyanatophenyl)sulfonylacetamide can be compared with other isothiocyanate-containing compounds such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
This compound is unique due to the presence of both sulfonyl and acetamide groups, which enhance its reactivity and specificity in various chemical and biological applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and medicinal chemistry
Eigenschaften
CAS-Nummer |
7464-19-9 |
|---|---|
Molekularformel |
C9H8N2O3S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
N-(4-isothiocyanatophenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H8N2O3S2/c1-7(12)11-16(13,14)9-4-2-8(3-5-9)10-6-15/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
NTJKNPVCRHHCTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


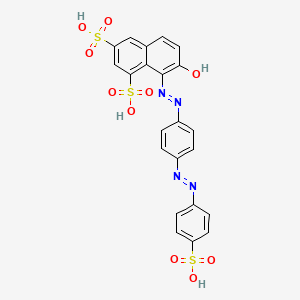

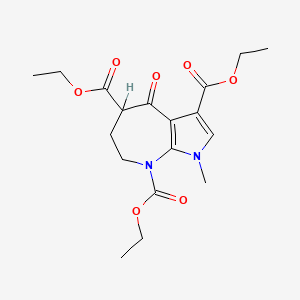
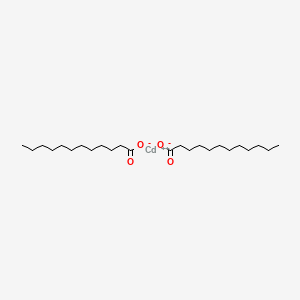

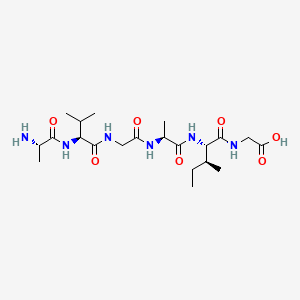
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
